2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC15695740
InChI: InChI=1S/C21H14Br2O2/c22-16-5-1-14(2-6-16)20-11-9-18(24-20)13-19-10-12-21(25-19)15-3-7-17(23)8-4-15/h1-12H,13H2
SMILES:
Molecular Formula: C21H14Br2O2
Molecular Weight: 458.1 g/mol

2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan

CAS No.:

Cat. No.: VC15695740

Molecular Formula: C21H14Br2O2

Molecular Weight: 458.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan -

Specification

Molecular Formula C21H14Br2O2
Molecular Weight 458.1 g/mol
IUPAC Name 2-(4-bromophenyl)-5-[[5-(4-bromophenyl)furan-2-yl]methyl]furan
Standard InChI InChI=1S/C21H14Br2O2/c22-16-5-1-14(2-6-16)20-11-9-18(24-20)13-19-10-12-21(25-19)15-3-7-17(23)8-4-15/h1-12H,13H2
Standard InChI Key BZDBYSYTYRGQFY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Br)Br

Introduction

The compound 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan is a complex organic molecule characterized by its unique structure, which includes two furan rings and two bromo-substituted phenyl groups. This compound is of interest in medicinal chemistry due to its structural motifs, which are often associated with various pharmacological activities.

Synthesis and Chemical Transformations

The synthesis of 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan typically involves multi-step organic synthesis techniques. These steps may include reactions such as alkylation, arylation, or other cross-coupling reactions to form the desired structure. The synthesis requires careful optimization of reaction conditions to ensure high yields and purity.

Biological Activities and Potential Applications

Compounds with similar structures to 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan, such as those containing furan and bromophenyl groups, have been studied for their biological activities. These include potential anti-inflammatory, antimicrobial, and anticancer effects. The dual furan structure combined with multiple brominated phenyl groups may enhance its lipophilicity and interaction with biological targets, potentially leading to distinct pharmacological profiles and increased efficacy in therapeutic applications.

Comparison with Related Compounds

CompoundKey FeaturesUnique Aspects
N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amineTetrazole moiety, furan ring, bromophenyl groupPresence of tetrazole ring
N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideTriazole and sulfanyl linkages, furan ringsCombination of triazole and sulfanyl groups
5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dionePyrimidine ring, furan ring, bromophenyl groupPresence of pyrimidine ring

This comparison highlights how 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan stands out due to its unique combination of functional groups, which may enhance its biological activity compared to related compounds.

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